physicochemical properties of 1-Propanol, 1-(m-tolyl)-2-amino-, hydrochloride
physicochemical properties of 1-Propanol, 1-(m-tolyl)-2-amino-, hydrochloride
The following is an in-depth technical guide on 1-(m-Tolyl)-2-amino-1-propanol Hydrochloride , also known as 3-Methylnorephedrine Hydrochloride .
Physicochemical Profiling, Synthesis, and Analytical Characterization
Executive Summary
1-(m-Tolyl)-2-amino-1-propanol hydrochloride (commonly referred to as 3-Methylnorephedrine HCl ) is a substituted phenethylamine derivative and a primary metabolite of the designer drug 3-Methylmethcathinone (3-MMC) . Structurally, it is the 3-methyl analogue of Phenylpropanolamine (Norephedrine) .
This compound is of significant interest in forensic toxicology as a biomarker for 3-MMC ingestion, distinguishing the parent ketone from its metabolic reduction products. As a sympathomimetic amine, it shares structural and likely pharmacological properties with norpseudoephedrine, acting as a norepinephrine releasing agent. This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and analytical identification markers.
Chemical Identity & Structural Analysis[1][2]
The compound is a chiral amino alcohol. In the absence of stereochemical specification, it is typically treated as a racemic mixture of diastereomers (erythro/threo).
| Parameter | Details |
| IUPAC Name | 2-Amino-1-(3-methylphenyl)propan-1-ol hydrochloride |
| Common Names | 3-Methylnorephedrine HCl; 3-Methylphenylpropanolamine HCl |
| CAS Number | Not widely listed for the specific HCl salt; (Related: 3-MMC HCl CAS: 1246816-62-5) |
| Molecular Formula | C₁₀H₁₅NO · HCl |
| Molecular Weight | 201.70 g/mol (Salt); 165.23 g/mol (Free Base) |
| SMILES (Free Base) | CC(C(O)C1=CC=CC(C)=C1)N |
| InChI Key | Analogous to Norephedrine with m-methyl substitution |
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the meta-methyl substitution and the chiral centers at C1 and C2.
Figure 1: Structural connectivity of 1-(m-tolyl)-2-amino-1-propanol HCl.
Physicochemical Profiling
The following properties are derived from experimental data of structural analogs (Norephedrine/3-MMC) and computational models where specific experimental values for the 3-methyl derivative are unavailable in public registries.
Physical State & Thermal Properties[3][4]
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point (HCl salt): Predicted range 185–195 °C .[2][3]
-
Rationale: The parent ketone (3-MMC HCl) melts at ~193 °C. The alcohol analogs (like Norephedrine HCl) typically melt in the 190–194 °C range.
-
-
Hygroscopicity: Moderate. Aminium chlorides are generally stable but can be hygroscopic at high humidity.
Solubility & Partitioning
-
Water Solubility: High (>50 mg/mL). The ionic nature of the hydrochloride salt ensures excellent aqueous solubility.
-
Organic Solubility:
-
Soluble: Ethanol, Methanol, DMSO.
-
Insoluble: Diethyl ether, Hexane, Chloroform (free base is soluble, salt is not).
-
-
pKa (Base): ~9.4 – 9.6 (Amine protonation).
-
Context: Similar to Phenylpropanolamine (pKa 9.44). The m-methyl group has a weak electron-donating effect, potentially slightly increasing basicity compared to the unsubstituted analog.
-
-
LogP (Octanol/Water):
-
Free Base: Predicted ~1.6 .
-
HCl Salt: < 0 (highly hydrophilic).
-
Synthesis & Metabolic Origin
This compound is primarily encountered as a metabolite in biological systems following 3-MMC ingestion, but it can be synthesized for use as an analytical standard.
Metabolic Pathway (In Vivo)
The primary route of formation is the reduction of the beta-keto group of 3-MMC, followed by N-demethylation (or vice versa).
Figure 2: Metabolic formation of 3-Methylnorephedrine from 3-MMC.
Chemical Synthesis (Laboratory)
-
Grignard Reaction: Reaction with ethylmagnesium bromide to form 1-(3-methylphenyl)-1-propanol.
-
Oxidation: Conversion to the ketone (Propiophenone derivative).
-
Alpha-Halogenation: Bromination to form the alpha-bromo ketone.
-
Amination: Reaction with ammonia (or protected amine) to yield 3-Methylcathinone.
-
Reduction: Sodium Borohydride (NaBH₄) reduction of the ketone to the alcohol (3-Methylnorephedrine).
-
Salt Formation: Precipitation with anhydrous HCl in diethyl ether.
Analytical Characterization
For researchers identifying this compound in biological matrices or purity analysis.
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Precursor Ion [M+H]⁺: 166.1232 m/z (Calculated for C₁₀H₁₆NO⁺).
-
Key Fragments (MS²):
-
148.11 m/z: Loss of water [M+H - H₂O]⁺.
-
105.07 m/z: Methylbenzyl cation (C₈H₉⁺) – characteristic of the m-tolyl core.
-
44.05 m/z: Ethanamine fragment (C₂H₆N⁺).
-
Nuclear Magnetic Resonance (¹H NMR)
Predicted shifts for the HCl salt in D₂O:
-
Aromatic Protons: δ 7.1 – 7.4 ppm (Multiplet, 4H).
-
Benzylic Methine (CH-OH): δ 4.8 – 5.0 ppm (Doublet, 1H).
-
Methine (CH-NH₂): δ 3.4 – 3.6 ppm (Multiplet, 1H).
-
Aromatic Methyl (Ar-CH₃): δ 2.35 ppm (Singlet, 3H).
-
Terminal Methyl (CH₃): δ 1.1 – 1.3 ppm (Doublet, 3H).
Stability & Handling
-
Storage: Store at -20°C for long-term stability. The solid is stable at room temperature if kept dry and away from light.
-
Solution Stability: Aqueous solutions are stable for <24 hours at room temperature. For analytical standards, prepare in Methanol and store at -20°C.
-
Safety Profile:
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
-
Handling: Use a fume hood. Wear nitrile gloves and safety glasses. As a sympathomimetic amine, it may possess stimulant properties; avoid inhalation of dust.
-
References
-
World Health Organization (WHO). (2022). Critical Review Report: 3-Methylmethcathinone (3-MMC).[4] Expert Committee on Drug Dependence. Link
-
Frison, G., et al. (2016).[2][3][6] "Detection of 3-methylmethcathinone and its metabolites 3-methylephedrine and 3-methylnorephedrine in pubic hair samples by liquid chromatography–high resolution/high accuracy Orbitrap mass spectrometry." Forensic Science International, 265, 131–137.[3][1] Link[2][3][1]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021). EMCDDA technical report on the new psychoactive substance 3-methylmethcathinone (3-MMC).Link
-
Ferreira, B., et al. (2019).[6] "The novel psychoactive substance 3-methylmethcathinone (3-MMC or metaphedrone): A review." Forensic Science International, 295, 269-281. Link
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. euda.europa.eu [euda.europa.eu]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. 3-Methylmethcathinone - Wikipedia [en.wikipedia.org]
- 5. 3-Méthylméthcathinone — Wikipédia [fr.wikipedia.org]
- 6. Effects of 3-methylmethcathinone on conditioned place preference and anxiety-like behavior: Comparison with methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
